2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Overview
Description
The compound you mentioned is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, a methoxy group, and a trifluoromethoxyphenyl group . These groups are common in many pharmaceutical and agrochemical compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the use of trifluoromethylpyridines as a key structural motif . Protodeboronation of alkyl boronic esters is a common method used in the synthesis of such compounds .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and depend on the specific conditions. For example, protodeboronation of alkyl boronic esters is a common reaction in the synthesis of similar compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of fluorine can significantly affect the properties of the compound .Scientific Research Applications
Photoreactions of Flutamide Analogs
One study investigated the photoreactions of flutamide, a compound containing similar functional groups, in different solvents. This research sheds light on how structural analogs might behave under UV light, a consideration that could be relevant for the stability and storage conditions of the compound (Watanabe et al., 2015).
Radioligand Development
Another relevant study involves the development of a selective radioligand, showcasing how compounds with complex structures can be utilized in imaging and diagnostic applications, particularly in positron emission tomography (PET) (Dollé et al., 2008).
Electrophilic Fluorinating Agents
Research on electrophilic fluorinating agents indicates the potential use of structurally complex fluorine-containing compounds in synthetic chemistry, particularly for introducing fluorine atoms into target molecules, which could be relevant for the development of pharmaceuticals and agrochemicals (Banks et al., 1996).
Fluoroionophore Development
A study on the development of fluoroionophores from derivatives points to the application of fluorine-containing compounds in the creation of sensors for metal ions. Such compounds could be useful in environmental monitoring and biochemical assays (Hong et al., 2012).
Thrombin Inhibition
Research into thrombin inhibitors reveals the therapeutic potential of fluorine-substituted compounds in the development of anticoagulant drugs. This demonstrates the biomedical applications of such molecules in treating and preventing thrombotic disorders (Lee et al., 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F4N2O4S/c1-31-20-11-28(16(10-19(20)29)13-33-18-8-2-14(23)3-9-18)12-21(30)27-15-4-6-17(7-5-15)32-22(24,25)26/h2-11H,12-13H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGLJBAZXNPQMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CSC2=CC=C(C=C2)F)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F4N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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